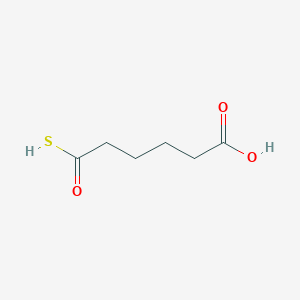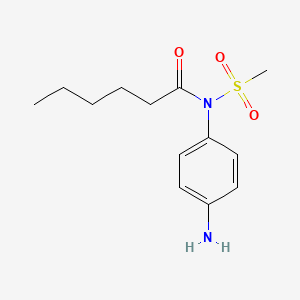![molecular formula C10H20NOP B14593202 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 61214-00-4](/img/structure/B14593202.png)
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a phospholane ring with dimethylamino and ethyl substituents, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be achieved through various methods. One common approach involves the reaction of dimethylaminoethyl chloride with a suitable phospholane precursor under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including halides and amines, under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes with different functional groups.
Applications De Recherche Scientifique
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The compound’s dimethylamino group can interact with negatively charged sites on biomolecules, leading to various biological effects. The phospholane ring structure also contributes to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly[2-(dimethylamino)ethyl methacrylate]: A polymer with similar dimethylamino functionality.
Dimethyltryptamine: A compound with a dimethylamino group but different core structure.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: A compound with a similar dimethylaminoethyl group.
Uniqueness
1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to its phospholane ring structure, which imparts distinct chemical and physical properties compared to other compounds with similar functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61214-00-4 |
|---|---|
Formule moléculaire |
C10H20NOP |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
2-(3,4-dimethyl-1-oxo-2,5-dihydro-1λ5-phosphol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H20NOP/c1-9-7-13(12,8-10(9)2)6-5-11(3)4/h5-8H2,1-4H3 |
Clé InChI |
ABFLKEQDHLWWKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CP(=O)(C1)CCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




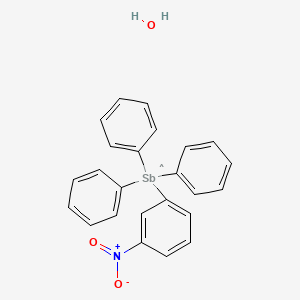
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
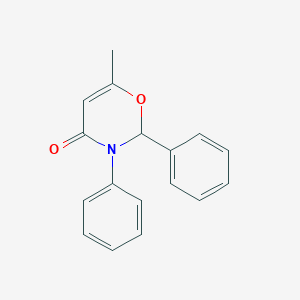
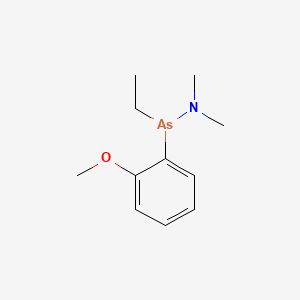

![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
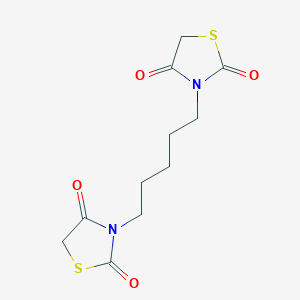
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)

